molecular formula C12H14N2O B11896502 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11896502
M. Wt: 202.25 g/mol
InChI Key: CNRBNUZTMPMCJL-UHFFFAOYSA-N
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Description

2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridazinone derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Introduction of different substituents at various positions on the pyridazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which may exhibit different biological activities and properties.

Scientific Research Applications

2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activities. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one include other pyridazinone derivatives such as:

  • 2-Benzyl-4,5-dihydropyridazin-3(2H)-one
  • 6-Methyl-4,5-dihydropyridazin-3(2H)-one
  • 2-Phenyl-4,5-dihydropyridazin-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyridazinone derivatives.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-benzyl-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C12H14N2O/c1-10-7-8-12(15)14(13-10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

CNRBNUZTMPMCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)CC2=CC=CC=C2

Origin of Product

United States

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